

Application Notes and Protocols: Eosin Y Disodium Salt in Fluorescence Microscopy

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Compound of Interest

Compound Name: Eosin Y disodium

Cat. No.: B8006750

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Introduction

Eosin Y disodium salt, a xanthene dye, is a versatile and widely used fluorescent stain in various biological applications.[1][2][3] Its characteristic pink or red fluorescence under appropriate excitation makes it a valuable tool for visualizing cellular components, particularly cytoplasm, collagen, and muscle fibers.[4] This document provides detailed application notes and protocols for the effective use of **Eosin Y disodium** salt in fluorescence microscopy.

Eosin Y is frequently employed as a counterstain to nuclear stains like hematoxylin in the classic Hematoxylin and Eosin (H&E) staining method, one of the most common techniques in histology.[4][5][6] While traditionally used for brightfield microscopy, its inherent fluorescence is increasingly being leveraged for fluorescence microscopy to provide additional contrast and information.[1][7] Beyond its role as a general cytoplasmic stain, Eosin Y also finds applications as a photosensitizer in photodynamic therapy research and in specialized microscopy techniques.[8][9][10]

Physicochemical and Photophysical Properties

Eosin Y disodium salt, also known as 2',4',5',7'-tetrabromofluorescein disodium salt, is a water-soluble dye that exhibits distinct spectral properties crucial for fluorescence microscopy. [1][11]

Table 1: Physicochemical Properties of **Eosin Y Disodium Salt**

Property	Value	References
Synonyms	Eosin yellowish, Acid Red 87, 2',4',5',7'- Tetrabromofluorescein disodium salt	[1] [12]
CAS Number	17372-87-1	[1] [2]
Molecular Formula	C ₂₀ H ₆ Br ₄ Na ₂ O ₅	[1] [7]
Molecular Weight	691.86 g/mol	[1] [2]
Appearance	Red to brownish-red powder	[1]
Solubility	Freely soluble in water and ethanol	[7] [13] [14]

Table 2: Photophysical Properties of **Eosin Y Disodium Salt**

Property	Value	Solvent/Conditions	References
Excitation Maximum (λ_{ex})	~514-534 nm	Varies with solvent	[7] [13] [15]
Emission Maximum (λ_{em})	~544-550 nm	Varies with solvent	[13] [15]
Quantum Yield (Φ_F)	0.23	Water	[16]
Quantum Yield (Φ_F)	0.67	Basic ethanol	[17]
Fluorescence Lifetime (τ_F)	~1.1 ns	Water	[16]

Applications in Fluorescence Microscopy

Counterstaining of Cytoplasm and Extracellular Matrix

Eosin Y is an anionic dye that binds to positively charged proteins in the cytoplasm and extracellular matrix, such as collagen and muscle fibers.[5] This property makes it an excellent counterstain to nuclear stains (e.g., DAPI, Hoechst) in fluorescence microscopy, allowing for clear visualization of both the nucleus and the surrounding cellular architecture.

Cell Viability and Apoptosis Studies

While not a primary viability dye, changes in Eosin Y staining patterns can be indicative of cellular health. Its fluorescence can be used in conjunction with other viability probes to assess cellular morphology and membrane integrity. For instance, necrotic cells may show diffuse and intense staining due to compromised membrane integrity.

Photosensitizer for Photodynamic Studies

Eosin Y can act as a photosensitizer, generating reactive oxygen species (ROS) upon light excitation.[8][9][10] This property is utilized in research related to photodynamic therapy (PDT), where localized cell killing is induced by light activation of a photosensitizing agent.

High-Resolution Microscopy Techniques

Eosin Y's photophysical properties have been exploited in advanced microscopy techniques. For instance, its use in fluorescence photooxidation allows for high-resolution immunolocalization for both light and electron microscopy.[18] While not a conventional probe for super-resolution microscopy, its photostability and brightness are advantageous for high-quality imaging.

Experimental Protocols

Protocol 1: General Staining of Cultured Cells with Eosin Y

This protocol provides a basic method for staining the cytoplasm of adherent cultured cells.

Materials:

- **Eosin Y disodium salt**
- Phosphate-Buffered Saline (PBS), pH 7.4

- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Mounting medium

Procedure:

- Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
- Washing: Gently wash the cells twice with PBS.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: (Optional) If targeting intracellular structures more effectively, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Staining: Prepare a 0.5% - 2.0% (w/v) Eosin Y staining solution in water or ethanol.[\[13\]](#) Incubate the cells with the Eosin Y solution for 1-5 minutes at room temperature. The optimal concentration and incubation time may need to be determined empirically.
- Washing: Wash the cells three times with PBS to remove excess stain.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets (e.g., excitation around 520-540 nm and emission around 550-570 nm).

Protocol 2: H&E-like Fluorescent Staining of Paraffin-Embedded Tissue Sections

This protocol adapts the principles of H&E staining for fluorescence microscopy.

Materials:

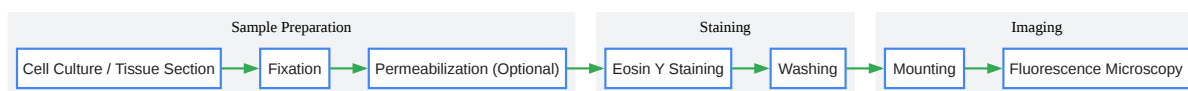
- Deparaffinized and rehydrated tissue sections on slides
- Hematoxylin solution (or a fluorescent nuclear stain like DAPI or Hoechst)
- Eosin Y staining solution (0.5% in 95% ethanol with 0.5% acetic acid)[4]
- Dehydrating ethanol series (70%, 95%, 100%)
- Clearing agent (e.g., xylene)
- Mounting medium

Procedure:

- Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[5]
- Nuclear Staining:
 - For Hematoxylin: Stain with hematoxylin for 3-5 minutes, rinse in water, differentiate in acid-alcohol, and then "blue" in running tap water or a bluing agent.
 - For Fluorescent Nuclear Stains: Incubate with DAPI or Hoechst solution according to the manufacturer's protocol.
- Eosin Y Staining: Immerse the slides in the Eosin Y staining solution for 1-3 minutes. The addition of acetic acid enhances the staining of cytoplasmic structures.[4]
- Dehydration: Dehydrate the sections through a graded series of ethanol (95% and 100%).
- Clearing: Clear the sections in xylene.
- Mounting: Mount a coverslip over the tissue section using a xylene-based mounting medium.

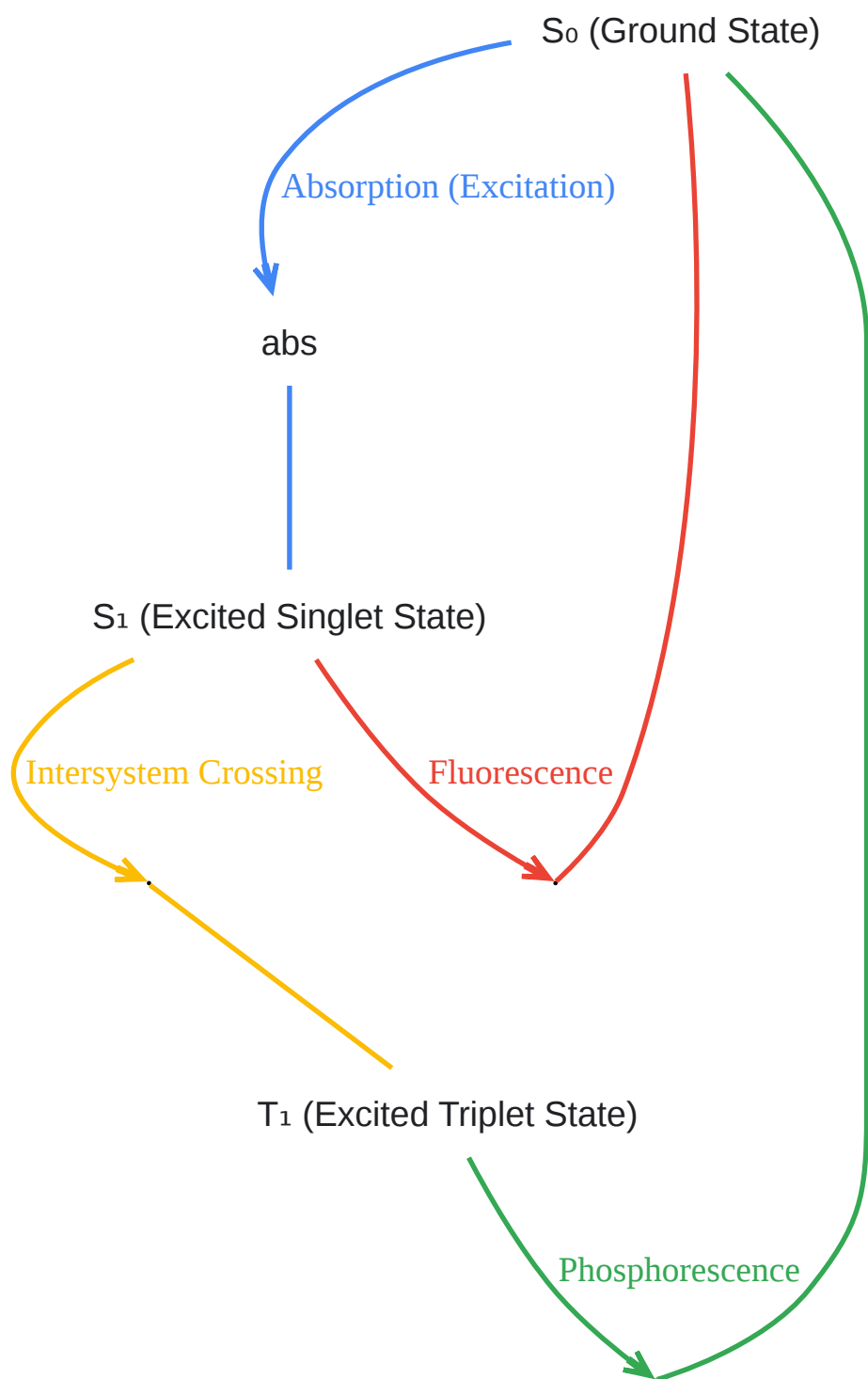
- Imaging: Image using a fluorescence microscope with filter sets appropriate for the nuclear stain and Eosin Y.

Visualizations



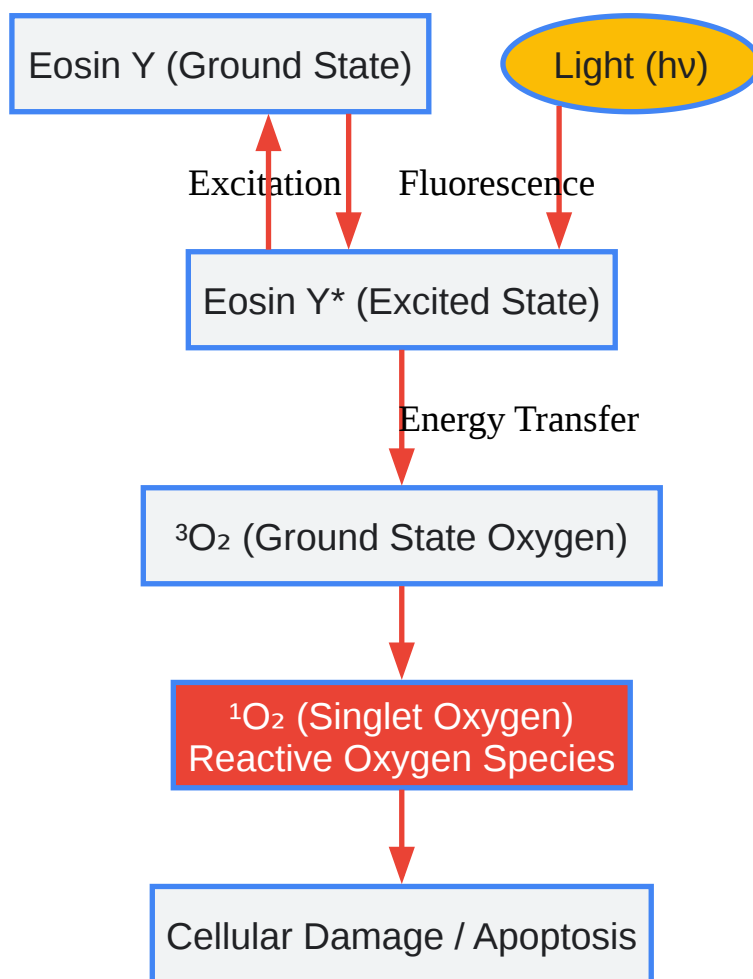
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Caption: General experimental workflow for Eosin Y staining in fluorescence microscopy.



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Caption: Simplified Jablonski diagram illustrating the photophysical processes of Eosin Y.



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Caption: Pathway of Eosin Y as a photosensitizer leading to cellular damage.

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